molecular formula C10H12FNO B13449791 (3R)-3-(3-fluorophenoxy)pyrrolidine

(3R)-3-(3-fluorophenoxy)pyrrolidine

Cat. No.: B13449791
M. Wt: 181.21 g/mol
InChI Key: AKHGRTYTFZRUHJ-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-(3-fluorophenoxy)pyrrolidine is a chiral compound that features a pyrrolidine ring substituted with a 3-fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(3-fluorophenoxy)pyrrolidine typically involves the reaction of a pyrrolidine derivative with a fluorophenol compound. One common method includes the use of (S)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate as a starting material. This compound is reacted with methanesulfonyl chloride in the presence of triethylamine and dichloromethane at 0°C to form (S)-tert-butyl 3-(methylsulfonyloxy)piperidine-1-carboxylate .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(3-fluorophenoxy)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(3R)-3-(3-fluorophenoxy)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R)-3-(3-fluorophenoxy)pyrrolidine involves its interaction with specific molecular targets. For instance, it may inhibit the activity of enzymes such as myeloperoxidase, which plays a role in inflammatory processes . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific chiral configuration and the position of the fluorophenoxy group, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C10H12FNO

Molecular Weight

181.21 g/mol

IUPAC Name

(3R)-3-(3-fluorophenoxy)pyrrolidine

InChI

InChI=1S/C10H12FNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1

InChI Key

AKHGRTYTFZRUHJ-SNVBAGLBSA-N

Isomeric SMILES

C1CNC[C@@H]1OC2=CC(=CC=C2)F

Canonical SMILES

C1CNCC1OC2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.